molecular formula C9H14O B3259585 2-Allyl-2-methylcyclopentanone CAS No. 32116-66-8

2-Allyl-2-methylcyclopentanone

Cat. No.: B3259585
CAS No.: 32116-66-8
M. Wt: 138.21 g/mol
InChI Key: BSXUIHHSGKKPNJ-UHFFFAOYSA-N
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Description

2-Allyl-2-methylcyclopentanone is an organic compound with the molecular formula C9H14O. It is a cyclic ketone with an allyl and a methyl group attached to the cyclopentanone ring. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Allyl-2-methylcyclopentanone can be synthesized through various methods. One common approach involves the dehydration of the diol obtained by oxidizing 1-methylcyclopentene with a mixture of hydrogen peroxide and formic acid . Another method includes the catalytic amounts of weak bases such as sodium carbonate to carry out the ketonic decarboxylation of adipic acid into cyclopentanone .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of ketone synthesis, such as catalytic hydrogenation and decarboxylation, can be applied on a larger scale.

Chemical Reactions Analysis

Types of Reactions

2-Allyl-2-methylcyclopentanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The allyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., Grignard reagents) can be employed.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted cyclopentanone derivatives.

Scientific Research Applications

2-Allyl-2-methylcyclopentanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Allyl-2-methylcyclopentanone involves its interaction with various molecular targets and pathways. The ketone group can undergo nucleophilic addition reactions, while the allyl group can participate in electrophilic addition and substitution reactions. These interactions can lead to the formation of various products, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: A simpler ketone with a five-membered ring.

    2-Methylcyclopentanone: Similar structure but lacks the allyl group.

    2-Allylcyclopentanone: Similar structure but lacks the methyl group.

Uniqueness

2-Allyl-2-methylcyclopentanone is unique due to the presence of both an allyl and a methyl group on the cyclopentanone ring

Properties

IUPAC Name

2-methyl-2-prop-2-enylcyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-3-6-9(2)7-4-5-8(9)10/h3H,1,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSXUIHHSGKKPNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1=O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a manner similar to that described above under "B", 2-methylcyclopentanone (6.6 g, 0.067 mole) and allyl bromide (9.24 g, 0.07 l mole) treated in anhydrous ether under nitrogen with sodium tert.-amylate (0.07 mole), worked up as above and purified by distillation, yield 2-allyl-2-methylcyclopentanone as a colourless oil, b.p. 69°-72° C/12 mm νCHCl3 /max 1733, 925 cm-1, nmr (CDCl3) δ 1.05 (s), 4.85-6.15 (m).
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
0.07 L
Type
reactant
Reaction Step Two
[Compound]
Name
sodium tert.-amylate
Quantity
0.07 mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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